![molecular formula C8H19N2OP B14508751 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine CAS No. 63057-81-8](/img/structure/B14508751.png)
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with butan-2-ol and a diamine. The reaction conditions often require the use of a solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Biology: It can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
- 1,3-Dimethyl-1,3,2-diazaphospholidine
- 2-[(Butan-2-yl)oxy]-1,3,2-diazaphospholidine
Uniqueness
This compound is unique due to the presence of the butan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
63057-81-8 |
|---|---|
Molekularformel |
C8H19N2OP |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
2-butan-2-yloxy-1,3-dimethyl-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C8H19N2OP/c1-5-8(2)11-12-9(3)6-7-10(12)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
QUNCSXNSPDJTOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OP1N(CCN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


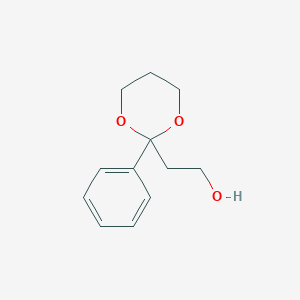


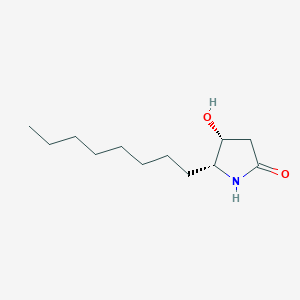
![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
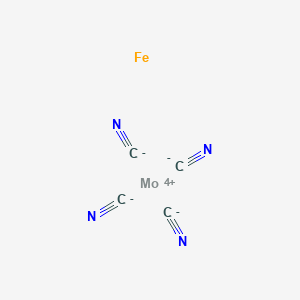
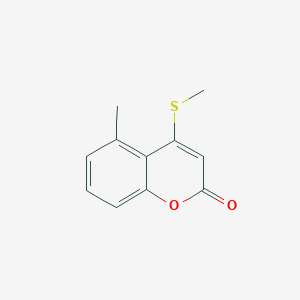
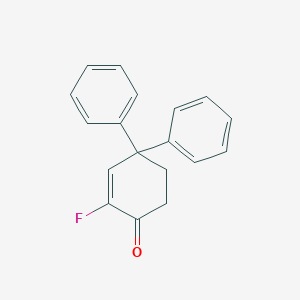
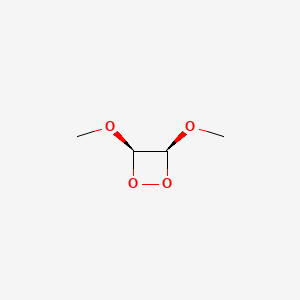
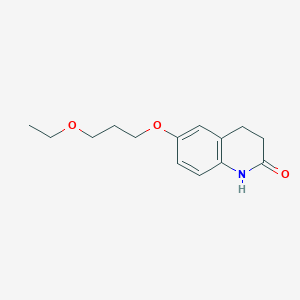

![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
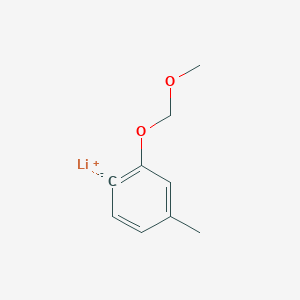
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
